REACTION_CXSMILES
|
BrCC1C=C(Cl)SC=1Cl.[Cl:10][C:11]1[S:12][C:13]([Cl:19])=[CH:14][C:15]=1[C:16](O)=[O:17]>C1COCC1>[Cl:10][C:11]1[S:12][C:13]([Cl:19])=[CH:14][C:15]=1[CH2:16][OH:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(SC(=C1)Cl)Cl
|
Name
|
|
Quantity
|
296 mg
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CC1C(=O)O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with dilute HCl (12 mL)
|
Type
|
ADDITION
|
Details
|
The reaction was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×20 mL)
|
Type
|
WASH
|
Details
|
washed with NaOH solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CC1CO)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |